3-Chloro-2,4-difluoronitrobenzene
Description
Significance in Advanced Organic Synthesis
The significance of 3-chloro-2,4-difluoronitrobenzene in advanced organic synthesis stems from its versatile reactivity. The combination of a nitro group and halogen atoms on the benzene (B151609) ring makes the compound reactive in both electrophilic and nucleophilic aromatic substitution reactions. prensipjournals.comprensipjournals.com This reactivity allows for further functionalization, where the existing groups can be replaced or modified to build more complex molecules. prensipjournals.com
Its structure is particularly useful in creating polymers that exhibit enhanced thermal stability and resistance to degradation. prensipjournals.com When used as a polymer additive, it can improve flame-retardant properties. prensipjournals.com The molecule's reactivity makes it a valuable substrate for studying unique substitution patterns, reaction mechanisms, and novel synthetic pathways in organic research. prensipjournals.com
Role as a Crucial Synthetic Intermediate
This compound serves as a pivotal building block for a variety of commercially important chemicals, particularly in the pharmaceutical and agrochemical industries. prensipjournals.comresearchgate.net
In the pharmaceutical sector, it is a key intermediate in the synthesis of certain antimicrobial drugs. researchgate.net Specifically, it is used in the preparation of 3-quinolinecarboxylic acids, which are foundational structures for many synthetic fluoroquinolone antibiotics. researchgate.netnih.gov These antibiotics are a class of broad-spectrum antibacterial agents. nih.govwikipedia.org
In agrochemical applications, the compound is a precursor for pesticides. For instance, it is used in the synthesis of teflubenzuron, an insecticide. google.com The synthesis involves the chlorination of 2,4-difluoronitrobenzene (B147775) to produce 3,5-dichloro-2,4-difluoronitrobenzene, which is then converted through several steps to the final product. google.com Its strong electron-withdrawing properties and inherent biological activity also make it a useful component in the development of herbicides and fungicides. prensipjournals.com Furthermore, it is utilized in the synthesis of various dyes. prensipjournals.comresearchgate.net
Table 2: Applications of this compound as a Synthetic Intermediate
| Starting Material | Resulting Product Class/Example | Application Area |
|---|---|---|
| This compound | 3-Quinolinecarboxylic Acids | Pharmaceuticals (Antimicrobials) researchgate.net |
| 2,4-Difluoronitrobenzene (related synthesis) | Teflubenzuron | Agrochemicals (Insecticides) google.com |
| 3-Chloro-4-fluoronitrobenzene (B104753) | Phenylated diamine | Specialized Chemicals prensipjournals.comresearchgate.net |
Current Research Landscape and Future Directions
The current research landscape for this compound and related compounds is heavily focused on computational and theoretical studies to better understand their fundamental properties. researchgate.netprensipjournals.com Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are employed to investigate molecular geometries, vibrational spectra, and electronic characteristics. prensipjournals.comresearchgate.netprensipjournals.com These theoretical studies provide valuable insights into the molecule's reactivity, including its potential for metallic bonding and various intermolecular interactions, which can guide its application in technological and industrial fields. researchgate.netprensipjournals.com
Future research is directed towards leveraging its unique properties for advanced applications. There is potential for its use in materials science to develop novel polymers with specific, desirable characteristics. prensipjournals.com In the pharmaceutical and agrochemical industries, a deeper understanding of its reaction mechanisms could lead to the synthesis of new, more effective drugs and crop protection agents. prensipjournals.comprensipjournals.com The compound's role as a versatile intermediate ensures its continued importance in the exploration of new chemical entities. prensipjournals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBVNKEMCGZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278833 | |
| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
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Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-58-3 | |
| Record name | 2-Chloro-1,3-difluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
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| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
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| Record name | 3-chloro-2,4-difluoronitrobenzene | |
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| Record name | 3-CHLORO-2,4-DIFLUORONITROBENZENE | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 3 Chloro 2,4 Difluoronitrobenzene
Established Synthesis Routes
The principal methods for synthesizing 3-chloro-2,4-difluoronitrobenzene include the nitration of a corresponding difluorochlorobenzene, nucleophilic fluorination of a polychloronitrobenzene, and chlorination of a difluoronitrobenzene. Each route offers distinct advantages and challenges related to reaction control and isomer separation.
A fundamental approach to synthesizing this compound is through the electrophilic aromatic substitution of 1-chloro-2,4-difluorobenzene (B74516). This reaction introduces a nitro group onto the aromatic ring.
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chegg.comscribd.comgoogle.com In this combination, sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). chegg.com
The reaction proceeds as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The powerful nitronium ion electrophile is then attacked by the electron-rich π-system of the 1-chloro-2,4-difluorobenzene ring. The existing substituents on the ring—the chlorine atom and the two fluorine atoms—are ortho-, para-directing groups. However, their positions on the ring guide the incoming nitro group. The most probable position for nitration on the 1-chloro-2,4-difluorobenzene ring is at the C3 position, which is ortho to the chlorine atom and one of the fluorine atoms, and para to the other fluorine atom, leading to the formation of this compound. The reaction temperature must be carefully controlled, as higher temperatures increase the likelihood of multiple nitro groups being substituted onto the ring. scribd.com
Table 1: General Conditions for Nitration of Halogenated Benzenes
| Reactant | Nitrating Agent | Catalyst | Temperature | Product |
| Chlorobenzene | Nitric Acid | Sulfuric Acid | 50-100 °C google.com | Mixture of nitrochlorobenzene isomers google.com |
| Fluorobenzene | Nitric Acid | Sulfuric Acid | 20-90 °C google.com | Mixture of nitrofluorobenzene isomers google.com |
This table represents typical conditions for the nitration of related compounds, illustrating the general methodology.
An alternative and widely used industrial method is the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms, a process often referred to as a Halex (halogen exchange) reaction. This route typically starts with a more readily available polychloronitrobenzene. For instance, reacting 2,4-dichloronitrobenzene (B57281) with potassium fluoride (B91410) can yield 2,4-difluoronitrobenzene (B147775). google.com
The success of the Halex reaction is highly dependent on the solvent. Polar aprotic solvents are essential for dissolving the alkali metal fluoride and facilitating the substitution reaction. Sulfolane (B150427) (tetramethylene sulfone) is a particularly effective solvent for this purpose. prepchem.com Its high polarity helps to solvate the potassium fluoride, increasing the nucleophilicity of the fluoride ion. Furthermore, its high boiling point allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy of the C-Cl bond cleavage. prepchem.comnih.gov The use of sulfolane has been shown to significantly increase the yield of fluorinated products compared to reactions run without a solvent or in other media. prepchem.com
Table 2: Example of Fluorination Reaction Using Sulfolane
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| 3,4-Dichloronitrobenzene (B32671) | Potassium Fluoride (KF) | Sulfolane | Not specified | 3 hours | 3-Chloro-4-fluoronitrobenzene (B104753) | 85% prepchem.com |
The position of the chlorine atoms relative to the electron-withdrawing nitro group is a critical factor that determines the regioselectivity of the fluorination reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. Consequently, chlorine atoms at these positions are significantly more labile and susceptible to substitution by fluoride ions.
In a molecule like 2,3,4-trichloronitrobenzene, the chlorine atoms at the C2 (ortho) and C4 (para) positions are activated by the nitro group at C1. Therefore, these chlorines are more readily replaced by fluorine upon reaction with an alkali metal fluoride. The chlorine at the C3 (meta) position is much less reactive. This differential reactivity allows for selective fluorination, enabling the synthesis of specific chlorofluoronitrobenzene isomers. By carefully selecting the starting polychloronitrobenzene and controlling reaction conditions, it is possible to direct the fluorination to the desired positions to ultimately yield this compound after subsequent reaction steps.
A direct method for synthesizing the target compound involves the electrophilic chlorination of 2,4-difluoronitrobenzene. google.com This approach adds a chlorine atom to the pre-formed difluoronitrobenzene ring.
The reaction is typically carried out by treating 2,4-difluoronitrobenzene with chlorine gas in the presence of a catalyst, such as iodine, within a polar solvent. google.com The reaction is generally performed at elevated temperatures, for instance between 120-160°C, for several hours. google.com The nitro group is a meta-directing deactivator, while the fluorine atoms are ortho-, para-directing deactivators. The combined directing effects of these substituents guide the incoming chlorine electrophile to the C3 position, yielding this compound. This method can be advantageous as it may offer high selectivity and avoid the formation of other isomers. google.com
Table 3: Synthesis of a Dichlorodifluoronitrobenzene via Chlorination
| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Product |
| 2,4-Difluoronitrobenzene | Chlorine (gas) | Iodine | Polar Solvent (e.g., Sulfolane) google.com | 120-160 °C google.com | 1-10 hours google.com | 3,5-dichloro-2,4-difluoronitrobenzene* |
*This example from a patent illustrates the chlorination of 2,4-difluoronitrobenzene, though it results in a dichlorinated product under the specified conditions. The synthesis of the mono-chlorinated product would require adjusted stoichiometry and conditions.
Chlorination of 2,4-Difluoronitrobenzene
Novel Synthetic Approaches and Innovations
While the established methods are effective, research continues to explore novel synthetic strategies to improve safety, efficiency, and environmental credentials. These innovations focus on new process technologies, advanced catalytic systems, and the principles of green chemistry.
Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, mass and heat transfer, and scalability over traditional batch reactors. researchgate.netbeilstein-journals.org This is particularly relevant for potentially hazardous reactions like nitration, which is a key step in producing the 2,4-difluoronitrobenzene precursor. researchgate.netsoton.ac.uk
The synthesis of 1,3-difluorobenzene (B1663923), the starting material for the nitration to 2,4-difluoronitrobenzene, has been successfully demonstrated using continuous-flow reactors. chemicalbook.comresearchgate.net This approach avoids the accumulation of potentially explosive diazonium salt intermediates, a significant safety concern in batch processing. chemicalbook.com Furthermore, the continuous-flow nitration of p-difluorobenzene (an isomer of the required precursor) has been shown to produce 2,5-difluoronitrobenzene (B1216864) with a high yield (98%) in a residence time of just two minutes, showcasing the immense potential for process intensification. soton.ac.ukacs.org Applying this technology to the nitration of 1,3-difluorobenzene could lead to a safer, more efficient, and scalable production of the 2,4-difluoronitrobenzene intermediate required for synthesizing the final target compound.
Transition metal catalysis represents a frontier in organic synthesis, enabling C-H bond functionalization reactions that were previously unfeasible. While specific examples for the direct synthesis of this compound are not yet widely documented, the principles of this technology suggest potential innovative routes.
Palladium-catalyzed C-H fluorination, for example, has been developed for the direct fluorination of arenes without the need for pre-functionalized starting materials. nih.gov A similar strategy could be envisioned for a directed C-H chlorination. A palladium catalyst could selectively activate a specific C-H bond on the 2,4-difluoronitrobenzene ring, allowing for direct chlorination under milder conditions than traditional electrophilic substitution. This would represent a highly atom-economical approach. Mechanochemical halogenation of other aromatic systems has been shown to be catalyzed by Palladium(II) acetate, indicating the potential for such catalysts in solid-state reactions. nih.govbeilstein-journals.org
Copper-catalyzed reactions are also widely used for the formation of carbon-heteroatom bonds. nih.govnih.gov Future research may explore copper-based catalytic systems for the chlorination of fluorinated nitroaromatic compounds, potentially offering a more cost-effective alternative to palladium.
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of this compound synthesis, several green innovations are being explored.
One of the most promising is the use of mechanochemistry, or ball-milling, to conduct reactions in a solvent-free or nearly solvent-free environment. colab.wsacs.org The mechanochemical halogenation of various organic compounds has been successfully demonstrated. nih.govbeilstein-journals.orgcolab.ws Applying this to the chlorination of 2,4-difluoronitrobenzene could involve milling the solid starting material with a solid chlorinating agent, such as N-chlorosuccinimide, and a catalytic amount of iodine. This would eliminate the need for high-boiling point, toxic polar solvents like DMF and DMSO, drastically reducing solvent waste and simplifying product purification. colab.ws Some chlorination reactions have been shown to proceed efficiently without any solvent, which represents an ideal green chemistry scenario. google.com
Applications in Chemical Synthesis
Pharmaceutical Synthesis
The compound serves as a critical starting material or intermediate in the development of novel therapeutic agents. chemimpex.com Its derivatives have been explored for a range of biological activities, highlighting its importance in medicinal chemistry. ontosight.ai
3-Chloro-2,4-difluoronitrobenzene is a known pharmaceutical intermediate. guidechem.com It is instrumental in the synthesis of various drug classes, including antibacterial agents and oxazolidinone derivatives. guidechem.com Oxazolidinones, for example, are a newer class of synthetic antibiotics that inhibit bacterial protein synthesis, making them effective against gram-positive organisms. researchgate.net
While direct synthesis of Linezolid from this compound is not the primary route, the closely related compound, 3,4-difluoronitrobenzene (B149031), is a key precursor. google.comresearchgate.net The synthesis of Linezolid, an important antibiotic for treating serious gram-positive bacterial infections, involves the creation of the intermediate 3-fluoro-4-morpholinoaniline. google.comresearchgate.net This intermediate is synthesized from 3,4-difluoronitrobenzene and morpholine. google.comresearchgate.net The synthesis of Linezolid-like molecules with potential antimicrobial activities also starts from 3,4-difluoronitrobenzene. researchgate.nettubitak.gov.tr
Recent research has highlighted the use of this compound in creating inhibitors for Lysine-specific demethylase 1 (LSD1) and selective Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. guidechem.com LSD1 is a significant target for treating cancers, viral diseases, and metabolic disorders. guidechem.com HER2 is a therapeutic target for various cancers, including breast and gastric cancer. guidechem.com The development of selective HER2 inhibitors aims to reduce side effects associated with inhibiting HER1. guidechem.com
4-Thiazolidinone derivatives are known for their wide range of pharmacological activities, including antimicrobial properties. The synthesis of these compounds often involves the reaction of thiosemicarbazones with reagents like ethyl 2-bromoacetate or diethyl acetylenedicarboxylate. nih.gov While the direct use of this compound in this specific synthesis is not explicitly detailed, the broader class of halogenated nitrobenzenes are common starting materials in the synthesis of various heterocyclic compounds with potential antimicrobial activity. nih.gov
Agrochemical and Pesticide Synthesis
This compound and its isomers are important intermediates in the production of plant protection agents. google.com The compound's derivatives are utilized in creating effective agrochemicals. ontosight.ai
The related compound, 3,5-dichloro-2,4-difluoronitrobenzene, is a key intermediate in the synthesis of the insecticide Teflubenzuron. google.com The synthesis involves the reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline, which is then reacted with 2,6-difluorobenzoyl isocyanate. google.comgoogle.com This highlights the role of chlorinated and fluorinated nitrobenzenes in the development of modern pesticides.
The Versatile Role of this compound in Modern Chemistry
The chemical compound this compound is a significant, multifaceted intermediate within various sectors of the chemical industry. chemimpex.com Its distinct molecular structure, featuring a combination of chlorine, fluorine, and a nitro group, makes it a valuable precursor in the synthesis of a wide range of organic materials, including agrochemicals, pharmaceuticals, and specialty polymers. chemimpex.com
Synthesis of Compounds with Insecticidal, Bactericidal, or Herbicidal Properties
This compound plays a crucial role as a key intermediate in the creation of potent agrochemicals. chemimpex.com Its structural components are integral to the development of new crop protection agents. chemimpex.com For instance, the related compound 3-chloro-4-fluoronitrobenzene (B104753) is a valuable intermediate for producing certain herbicides. google.com The synthesis of quinoline (B57606) drugs, known for their anti-bacterial properties, also utilizes chlorodifluorobenzenes, which can be synthesized from precursors like this compound. googleapis.com A notable example is the synthesis of the insecticide teflubenzuron, which involves the intermediate 3,5-dichloro-2,4-difluoroaniline. google.com This aniline (B41778) is prepared from 3,5-dichloro-2,4-difluoronitrobenzene, a compound closely related to this compound. google.com
Material Science Applications
The unique properties imparted by the fluorine and chlorine atoms in this compound make it a valuable component in the field of material science. chemimpex.com
Production of Specialty Polymers and Coatings
This compound is utilized in the production of specialty polymers and coatings. chemimpex.com The presence of fluorine, in particular, can enhance material properties such as chemical resistance and durability. chemimpex.com Fluorinated compounds are known to create surfaces with high thermal and oxidative stability. qualitas1998.net In polymer chemistry, the structure of the related 2-chloro-1-fluoro-4-nitrobenzene is considered ideal for creating polymers with enhanced thermal stability and resistance to degradation. prensipjournals.com
Exploration of New Fluorinated Materials
As a fluorinated compound, this compound is valuable in the exploration of new fluorinated materials. chemimpex.com These materials often exhibit unique properties due to the presence of fluorine, such as hydrophobicity and low surface energy. qualitas1998.net The compound serves as a building block for creating more complex fluorinated molecules with tailored characteristics. chemimpex.com
Liquid Crystal Materials
The synthesis of materials with applications in liquid crystal technology can involve fluorinated compounds. While direct application of this compound in liquid crystals is not extensively documented in the provided results, related fluorinated nitroaromatics are part of the broader family of compounds used in the development of liquid crystal materials. ambeed.com
Synthesis of Other Fluorinated Aromatics
This compound is a key starting material for the synthesis of other valuable fluorinated aromatic compounds. chemimpex.comgoogle.com
Fluorinated Halonitrobenzenes and Halonitrophenols
The reactivity of the nitro group and the halogen substituents in this compound allows for its conversion into a variety of other functionalized aromatic rings. For example, a new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial drugs, has been developed from 2,4-difluoro-3-chlorobenzoic acid through a series of reactions including nitration. researchgate.net Additionally, processes exist for preparing chlorofluoronitrobenzenes and difluoronitrobenzenes from dichloronitrobenzenes through halogen exchange reactions. google.com For instance, 3,4-dichloronitrobenzene (B32671) can be converted to 3-chloro-4-fluoronitrobenzene. google.com Similarly, 3-chloro-4-fluoronitrobenzene can be used to synthesize 3,4-difluoronitrobenzene. prepchem.com
Synthesis of Other Fluorinated Aromatics
Xanthones and Acridones
The chemical compound this compound is a valuable precursor in the synthesis of complex heterocyclic structures, specifically xanthones and acridones. Its utility in this regard stems from the presence of multiple reactive sites on the benzene (B151609) ring. The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), while the fluorine and chlorine atoms serve as leaving groups. This allows for sequential reactions where the halogen atoms are displaced by nucleophiles to first form an intermediate diaryl ether or diaryl amine, which then undergoes intramolecular cyclization to yield the xanthone (B1684191) or acridone (B373769) scaffold.
The synthesis of these tricyclic systems generally proceeds via an initial intermolecular nucleophilic aromatic substitution, followed by an intramolecular cyclization. A notable and historically significant method for the formation of the requisite C-O and C-N bonds in these syntheses is the Ullmann condensation. ptfarm.plwikipedia.org This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. ptfarm.plorganic-chemistry.org Modern variations of this reaction have been developed with improved efficiency and milder reaction conditions. organic-chemistry.org
In the context of producing xanthones and acridones from this compound, the process would typically involve two key steps. First, a reaction with a phenol (B47542) or an aniline derivative would lead to the formation of a substituted diaryl ether or diaryl amine, respectively. The high reactivity of the fluorine atoms, further enhanced by the electron-withdrawing nitro group, facilitates this initial substitution. Following the formation of this intermediate, a subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the xanthone or acridone ring system. jocpr.com
Detailed research into the synthesis of analogous fluorinated heterocyclic compounds provides significant insight into the potential reaction pathways for this compound. For instance, the synthesis of fluorinated xanthones and acridones has been successfully achieved through the iterative nucleophilic aromatic substitution of highly fluorinated benzophenone (B1666685) precursors. nih.gov In these syntheses, hydroxide (B78521) or amine nucleophiles are used to first form an intermediate and then induce cyclization to the corresponding xanthone or acridone. nih.gov
A study on the synthesis of fluorinated acridones from fluorinated benzophenones demonstrated that the cyclization can be effectively carried out using various amine nucleophiles in the presence of a base like potassium hydroxide in a solvent such as dimethylformamide (DMF). nih.gov These reactions proceed to high yields, underscoring the feasibility of this synthetic strategy. nih.gov
The following interactive data table summarizes representative conditions for the synthesis of fluorinated acridones from substituted benzophenones, which serves as a model for the potential application of this compound in similar synthetic routes.
| Entry | Benzophenone Reactant | Nucleophile/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Octafluorobenzophenone | Dimethylamine (from DMF decomposition), KOH | DMF | 100 | 12 | N,N-dimethylacridone | 93 | nih.gov |
| 2 | Substituted aminobenzophenone | KOH | DMF | 100 | 12 | Substituted N-methylacridone | >90 | nih.gov |
| 3 | Substituted aminobenzophenone | KOH | DMF | 100 | 12 | Substituted N-ethylacridone | >90 | nih.gov |
| 4 | Substituted aminobenzophenone | KOH | DMF | 100 | 12 | Substituted N-propylacridone | >90 | nih.gov |
| 5 | Substituted aminobenzophenone | KOH | DMF | 100 | 12 | Substituted N-butylacridone | >90 | nih.gov |
Advanced Analytical Methodologies for 3 Chloro 2,4 Difluoronitrobenzene and Its Derivatives
Chromatographic Techniques
Chromatography stands as a powerful and versatile tool for the separation, identification, and quantification of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized for the analysis of 3-Chloro-2,4-difluoronitrobenzene, each offering distinct advantages depending on the analytical requirements.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures and detecting trace-level impurities.
A robust Reverse Phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.comsielc.com Phosphoric acid is commonly used to control the pH of the mobile phase and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.comsielc.com
A typical RP-HPLC system for this analysis would utilize a C18 column, such as a Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The use of a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the effective separation of compounds with a range of polarities.
Table 1: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Newcrom R1 (C18) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Detection | UV, Mass Spectrometry (MS) | sielc.commdpi.com |
To enhance throughput and efficiency, Ultra-Performance Liquid Chromatography (UPLC) can be employed. sielc.comsielc.com UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising resolution. mdpi.comnih.gov This is particularly advantageous in high-throughput screening and quality control environments where rapid analysis is essential. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at higher pressures. For this compound, UPLC methods can significantly reduce analysis time while maintaining excellent separation performance. sielc.comsielc.com
The analytical HPLC method developed for this compound is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com Preparative HPLC employs larger columns and higher flow rates to isolate larger quantities of specific compounds from a mixture. This is crucial for the identification and characterization of unknown impurities, which is a critical step in process development and quality control. By collecting the fractions corresponding to impurity peaks, sufficient material can be obtained for further structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. It is particularly well-suited for the separation of isomers and for detecting volatile impurities that may not be readily analyzed by HPLC.
The synthesis of substituted nitrobenzenes can often result in the formation of various positional isomers. longdom.org Gas chromatography offers excellent resolving power for separating these closely related compounds. chromforum.org The choice of the GC column's stationary phase is critical for achieving the desired separation. For halogenated and aromatic compounds like the isomers of chloro-difluoronitrobenzene, columns with specific selectivities, such as those with phenyl or trifluoropropyl functional groups, can provide enhanced resolution. chromforum.org
For instance, the separation of isomers of chlorofluorotoluenes has been successfully achieved using GC, highlighting the technique's capability in resolving positional isomers. chromforum.org Similarly, GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful tool for both separating and identifying isomers in complex mixtures, as the mass spectra can provide valuable structural information to differentiate between them. researchgate.netresearchgate.net
Gas Chromatography (GC)
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. A combination of different spectroscopic techniques provides comprehensive information about the molecule's structure and electronic properties.
Table 2: Spectroscopic Techniques for the Analysis of this compound
| Technique | Type of Information Provided |
|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the aromatic C-H, C-F, C-Cl, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. ¹H NMR identifies the chemical environment of the hydrogen atoms on the aromatic ring. ¹³C NMR provides information on each carbon atom in the molecule. ¹⁹F NMR is particularly useful for identifying the fluorine atoms and their coupling with neighboring nuclei. Theoretical NMR shifts for the related 3-chloro-4-fluoronitrobenzene (B104753) have been calculated and compared with experimental data. prensipjournals.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Reveals information about the electronic transitions within the molecule. The presence of the nitroaromatic system gives rise to characteristic absorption bands in the UV-Vis spectrum. prensipjournals.com |
| Raman Spectroscopy | Complements IR spectroscopy by providing information on molecular vibrations. For the related 3-chloro-4-fluoronitrobenzene, vibrational modes have been characterized as symmetric (A') and anti-symmetric (A'') and analyzed using Raman spectra. prensipjournals.com |
¹⁹F-NMR Analysis
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful analytical tool for the identification and structural analysis of organofluorine compounds. nih.gov Its utility stems from the unique properties of the ¹⁹F nucleus, which has a nuclear spin of ½, 100% natural abundance, and high sensitivity, making it highly receptive to NMR detection. nih.gov The chemical shifts in ¹⁹F-NMR are spread over a wide range (approximately 800 ppm), which provides excellent spectral dispersion and detailed structural information. nih.gov
For this compound, the ¹⁹F-NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms (at positions 2 and 4). The chemical shifts are influenced by the electronic environment, including the strong electron-withdrawing effect of the nitro group (-NO₂) and the inductive effects of the chlorine atom and the adjacent fluorine atoms. fda.gov Generally, fluorine atoms in fluoroaromatic compounds resonate in a chemical shift range of +80 to +170 ppm relative to neat CFCl₃. ucsb.edu
To illustrate the typical data obtained from such an analysis, the following table presents ¹⁹F-NMR data for a related difluoronitrobenzene compound.
| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| 1,2-Difluoro-4-nitrobenzene | F-1 | -130 to -140 | JF-F, JH-F |
| F-2 | -140 to -150 | JF-F, JH-F |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the reference standard used. ucsb.edu
Trace Analysis and Impurity Profiling
Impurity profiling, which involves the identification, quantification, and characterization of unwanted chemicals in active pharmaceutical ingredients (APIs) and drug products, is a critical requirement by regulatory authorities. mdpi.comuspnf.com Impurities can originate from various stages, including the synthesis of the drug substance, degradation during storage, or interaction with packaging materials. ucsb.edu Even at trace levels, these impurities can impact the efficacy and safety of pharmaceuticals, making their control essential. mdpi.com For starting materials like this compound, which are used in multi-step syntheses, it is crucial to understand the potential impurity profile to ensure the quality of the final API. google.com
The detection and quantification of residual starting materials or related impurities, such as this compound, in final pharmaceutical formulations require highly sensitive and specific analytical methods. Due to the low concentration of these impurities, techniques that offer high resolution and low detection limits are necessary.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques used for separating impurities. fda.gov When coupled with mass spectrometry (MS), these methods provide a powerful tool for both the quantification and structural identification of trace-level contaminants. A study on the trace analysis of 3,4-difluoronitrobenzene (B149031), a structurally similar compound, in the drug Linezolid, highlights the effectiveness of Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS). mdpi.com This method offers high selectivity and sensitivity, allowing for the detection of the impurity at concentrations as low as a few parts per million (ppm). mdpi.com The use of Multiple Reaction Monitoring (MRM) in MS/MS ensures accurate detection by monitoring specific parent-to-daughter ion transitions, which is a unique characteristic of the target impurity. mdpi.com
The following table summarizes analytical techniques applicable for the trace analysis of fluoronitrobenzene impurities.
| Analytical Technique | Detector | Typical Application | Advantages |
| HPLC/UPLC | UV, Diode Array (DAD) | Quantification of known impurities | Robust, widely available |
| GC | Flame Ionization (FID), Electron Capture (ECD) | Analysis of volatile impurities | High resolution for volatile compounds |
| LC-MS/MS | Triple Quadrupole (QqQ), Orbitrap | Trace quantification and identification | High sensitivity and specificity |
| GC-MS | Quadrupole, Ion Trap | Identification of unknown volatile impurities | Provides structural information |
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for setting limits on impurities in new drug substances and products. uspnf.com The fundamental principle is to control impurities to levels that are safe for patient consumption. uspnf.com The process involves setting thresholds for reporting, identification, and qualification of impurities. bfarm.de
For impurities that are not unusually potent, the ICH Q3A/Q3B guidelines provide thresholds based on the maximum daily dose of the drug. bfarm.de
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
However, for compounds that have structural alerts for mutagenicity, such as nitroaromatic compounds, a more stringent approach is required. ijpras.com The ICH M7 guideline recommends controlling such impurities to a level associated with a negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for the lifetime of the patient. ijpras.com For a starting material like this compound, a thorough risk assessment is necessary to determine its potential for genotoxicity. mdpi.com If it is found to be mutagenic, a specific limit based on its carcinogenic potency or the TTC would be established to ensure patient safety. fda.govijpras.com This often requires the development of highly sensitive analytical methods capable of quantifying the impurity at these very low levels. mdpi.com
Environmental Fate and Degradation Studies
Environmental Persistence and Bioaccumulation Potential
Halogenated nitroaromatic compounds, including 3-Chloro-2,4-difluoronitrobenzene, are recognized for their persistence in the environment. researchgate.net The presence of halogen atoms and a nitro group on the benzene (B151609) ring contributes to the molecule's recalcitrance, making it resistant to rapid degradation. This persistence can lead to its accumulation in various environmental compartments.
While specific data on the bioaccumulation potential of this compound is limited, the properties of related compounds suggest a potential for accumulation in living organisms. The lipophilic nature of many halogenated nitroaromatics can facilitate their partitioning into fatty tissues of organisms, leading to biomagnification through the food chain.
Degradation Pathways in Environmental Matrices
The breakdown of this compound in the environment can occur through biological and chemical processes, primarily microbial degradation and photodegradation.
Microbial Degradation
Microbial metabolism is a key process in the breakdown of many organic pollutants. Certain bacteria have evolved enzymatic machinery to utilize halogenated nitroaromatic compounds as a source of carbon, nitrogen, and energy. researchgate.netnih.gov
For instance, Diaphorobacter sp. strain JS3051 has demonstrated the ability to degrade compounds structurally similar to this compound, such as 3-chloronitrobenzene and 2,3-dichloronitrobenzene. researchgate.netnih.gov The degradation process is initiated by a Rieske non-heme iron dioxygenase, which catalyzes the dihydroxylation of the aromatic ring. nih.gov This initial step is crucial for destabilizing the molecule and paving the way for further breakdown.
The proposed catabolic pathway for similar compounds involves the conversion to halogenated catechols, which are then processed through a modified ortho-cleavage pathway. researchgate.netnih.gov The efficiency of these enzymatic processes can be influenced by the type and position of the halogen substituents. For example, the higher electronegativity of fluorine can sometimes hinder enzymatic activity compared to chlorine or bromine. researchgate.netnih.gov
Table 1: Key Enzymes in the Microbial Degradation of Related Halonitrobenzenes
| Enzyme | Function | Substrate Examples |
| Rieske non-heme iron dioxygenase | Initial dihydroxylation of the aromatic ring | 3-chloronitrobenzene, 3-bromonitrobenzene |
| Chlorocatechol 1,2-dioxygenase | Cleavage of the catechol ring | 4-chlorocatechol, 4-bromocatechol |
Photodegradation
Sunlight can also play a role in the degradation of this compound. Photodegradation involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule.
Studies on related compounds like 4-chloronitrobenzene have shown that photocatalytic degradation can occur in the presence of a photocatalyst such as titanium dioxide (TiO2) and UV light. nih.govresearchgate.net This process can lead to the displacement of the chlorine atom and the nitro group by hydroxyl radicals, forming various phenolic intermediates. nih.gov The efficiency of photodegradation can be influenced by factors such as the presence of oxygen and other reactive species. nih.govresearchgate.net While no aromatic intermediates were detected under certain ozonated conditions for 4-chloronitrobenzene, the formation of phenols was observed in other environments. nih.gov
Strategies for Remediation and Mitigation
Given the persistence of halogenated nitroaromatic compounds, various strategies are being explored for the remediation of contaminated sites. Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a promising approach. The isolation and characterization of bacterial strains capable of degrading these pollutants are crucial for developing effective bioremediation technologies. researchgate.netnih.gov
Genetic engineering techniques also hold potential for enhancing the degradative capabilities of microorganisms. By modifying key enzymes, it may be possible to improve their efficiency and broaden their substrate range to target a wider array of pollutants. researchgate.net
Impact on Aquatic and Terrestrial Ecosystems
The release of halogenated nitroaromatic compounds into the environment can have detrimental effects on both aquatic and terrestrial ecosystems. Their toxicity can impact a wide range of organisms, from microorganisms to higher life forms. nih.gov
In aquatic environments, these compounds can be toxic to aquatic life. nih.gov The persistence of such chemicals means they can remain in water bodies for extended periods, posing a long-term threat. nih.gov The accumulation of these compounds in sediments can also create a reservoir of contamination.
On land, the presence of these pollutants in the soil can inhibit microbial activity, disrupting essential nutrient cycles. The uptake of these compounds by plants can introduce them into the terrestrial food chain, with potential consequences for herbivores and their predators.
Toxicological and Ecotoxicological Research
Mechanisms of Toxicity
The precise mechanisms of toxicity for 3-Chloro-2,4-difluoronitrobenzene are not extensively detailed in the available literature. However, based on the toxicological profiles of structurally similar compounds, such as other chloronitrobenzene isomers, some potential mechanisms can be inferred. For instance, chloronitrobenzenes are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. nih.govnih.gov It is plausible that this compound could exert similar effects. Additionally, many nitroaromatic compounds are known to undergo metabolic activation to reactive intermediates that can cause cellular damage through oxidative stress and covalent binding to macromolecules like DNA, which can lead to genotoxicity. While a study on 2,4-dichloronitrobenzene (B57281) showed no genotoxic effect in a chromosomal aberration test in vitro despite a positive Ames test, the potential for genotoxicity in related compounds warrants consideration. oecd.org
Irritation and Sensitization Potential
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage. nih.gov It is also identified as a potential skin sensitizer, meaning it may cause an allergic skin reaction upon contact. nih.gov This indicates a high potential for local irritation and the development of allergic contact dermatitis.
Health Impacts on Human Systems
The available information indicates that this compound is harmful if swallowed and can cause adverse effects upon dermal contact or inhalation. nih.gov
Inhalation of related compounds like 3,4-difluoronitrobenzene (B149031) can cause respiratory tract irritation and may lead to delayed pulmonary edema. coleparmer.com High concentrations can also cause central nervous system depression and asphyxiation. coleparmer.com Similarly, 2,4-difluoronitrobenzene (B147775) is reported to cause respiratory irritation. cdhfinechemical.comfishersci.com Given these findings for structurally similar chemicals, it is reasonable to infer that inhalation of this compound may also lead to irritation of the respiratory system.
Dermal contact with this compound is a significant route of exposure. The compound is classified as causing severe skin burns. nih.gov Furthermore, it is recognized as a skin sensitizer, which can trigger an allergic reaction on the skin following exposure. nih.gov
Ingestion of this compound is considered harmful. nih.gov For the related compound 3,4-difluoronitrobenzene, ingestion may lead to gastrointestinal irritation accompanied by symptoms such as nausea, vomiting, and diarrhea. coleparmer.com
Ecotoxicity to Aquatic Organisms
This compound is classified as very toxic to aquatic life, with long-lasting effects. nih.gov This suggests that the compound can have significant adverse impacts on aquatic ecosystems. While specific studies on the toxicity of this compound to fish or daphnia were not found, the general classification points to a high potential for aquatic toxicity. The environmental and health risks associated with this compound, including its impact on aquatic life and potential for bioaccumulation, are areas of concern that necessitate careful handling and disposal. ontosight.ai
Data Tables
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 1B |
| Sensitization, Skin | Category 1 |
| Hazardous to the aquatic environment, acute hazard | Category 1 |
| Hazardous to the aquatic environment, long-term hazard | Category 1 |
Source: PubChem CID 223080 nih.gov
Table 2: Toxicological Hazards of Structurally Similar Compounds
| Compound | CAS Number | Health Hazards |
| 3,4-Difluoronitrobenzene | 369-34-6 | Causes eye and skin irritation; may cause dermatitis and cyanosis of the extremities; may cause gastrointestinal irritation with nausea, vomiting and diarrhea; causes respiratory tract irritation; can produce delayed pulmonary edema. coleparmer.com |
| 2,4-Difluoronitrobenzene | 446-35-5 | Toxic if swallowed; causes skin and serious eye irritation; may cause respiratory irritation. cdhfinechemical.comfishersci.com |
| 3-Chloro-4-fluoronitrobenzene (B104753) | 350-30-1 | Harmful if swallowed, in contact with skin, or if inhaled; causes skin and serious eye irritation; may cause respiratory irritation. fishersci.co.uk |
Industrial and Regulatory Perspectives
Industrial Synthesis and Process Optimization
The industrial synthesis of chlorofluoronitrobenzenes and difluoronitrobenzenes is of significant interest as these compounds are crucial intermediates in the production of pharmaceuticals and agrochemicals. One patented process highlights a method for preparing these compounds in high yields by reacting a dichloronitrobenzene with an alkali metal fluoride (B91410). This reaction is conducted in the absence of a solvent and at a temperature not exceeding 200°C. A key aspect of this process is the use of the dichloronitrobenzene in a molar excess and an alkali metal fluoride with a specific water content of about 0.2 to 2.5% by weight. The presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, crown ether, or polyethylene (B3416737) glycol dimethyl ether, is also crucial. This method avoids the high temperatures and use of solvents like sulfolane (B150427) that were characteristic of older methods. google.com
For instance, reacting 3,4-dichloronitrobenzene (B32671) with potassium fluoride and a catalyst can yield 3-chloro-4-fluoronitrobenzene (B104753). google.com Similarly, the synthesis of 3,4-difluoronitrobenzene (B149031) can be achieved by heating 3-chloro-4-fluoronitrobenzene with potassium fluoride in tetramethylenesulfone. prepchem.com The optimization of these processes involves controlling the reaction temperature, molar ratios of reactants, and the choice of catalyst to maximize yield and minimize reaction time. google.com
Another synthetic route involves the chlorination of 4-fluoronitrobenzene. In one method, 4-fluoronitrobenzene is suspended in a solution of nitric and sulfuric acids with iodine as a catalyst, and N-chlorosuccinimide is added to produce 3-chloro-4-fluoronitrobenzene. chemicalbook.com The reduction of 3-chloro-4-fluoronitrobenzene using a Pt/C catalyst in a hydrogen atmosphere is a method for producing 3-chloro-4-fluoroaniline. google.com
Storage and Transportation Considerations
Proper storage and transportation of 3-Chloro-2,4-difluoronitrobenzene are critical to ensure safety and maintain the compound's integrity. It should be stored in a dry, cool, and well-ventilated place. fishersci.co.uk The container must be kept tightly closed and sealed in a dry environment at room temperature. fishersci.co.uk3wpharm.com
For transportation, this compound is classified under a specific UN number, which dictates the regulations that must be followed. It is assigned to Hazard Class 8 (Corrosive substances) with Packing Group II. chemicalbook.com Some suppliers may utilize cold-chain transportation for certain related compounds like 3-Chloro-2-fluoronitrobenzene to maintain stability. bldpharm.com
Hazard Classification and Safety Protocols
This compound is classified as a hazardous substance, and strict safety protocols are necessary for its handling.
Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards. nih.gov It is harmful if swallowed (Acute toxicity, oral), causes severe skin burns and eye damage (Skin corrosion/irritation), and may cause an allergic skin reaction. nih.gov It is also very toxic to aquatic life with long-lasting effects. nih.gov
The signal word for this chemical is "Danger". nih.gov The hazard statements associated with it are:
H302: Harmful if swallowed nih.gov
H314: Causes severe skin burns and eye damage nih.gov
H317: May cause an allergic skin reaction nih.gov
H400: Very toxic to aquatic life nih.gov
Safety Protocols:
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes:
Eye/Face Protection: Safety glasses with side-shields or goggles are necessary. echemi.com
Skin Protection: Chemical-resistant gloves and protective clothing are required to prevent skin contact. fishersci.co.ukechemi.com
Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. fishersci.com
Engineering controls, such as ensuring adequate ventilation and having eyewash stations and safety showers readily available, are essential. coleparmer.comfishersci.com Handling practices should include avoiding contact with skin and eyes, not breathing dust or vapors, and washing thoroughly after handling. fishersci.co.ukcoleparmer.com Contaminated clothing should be removed and washed before reuse. fishersci.co.uk
Regulatory Guidelines for Handling and Disposal
The handling and disposal of this compound are subject to specific regulatory guidelines to mitigate risks to human health and the environment.
Under the Toxic Substances Control Act (TSCA), specific regulations may apply to related compounds. For example, for benzenamine, 3-chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)-, there are requirements for workplace protection, hazard communication programs, and disposal. cornell.eduecfr.gov
Disposal of this compound and its containers must be done in accordance with federal, state, and local regulations. It should not be allowed to enter drains or the environment. cdhfinechemical.com For some related hazardous substances, the Resource Conservation and Recovery Act (RCRA) provides specific disposal requirements. cornell.eduecfr.gov Unlisted hazardous wastes are identified by their characteristics (ignitability, corrosivity, reactivity, and toxicity). ecfr.gov
Record-keeping is a key component of the regulatory framework for hazardous chemicals. Manufacturers, importers, and processors may be required to maintain records of any significant new uses of the substance. cornell.eduecfr.gov
Q & A
Q. What are the optimal synthetic routes for 3-chloro-2,4-difluoronitrobenzene, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves halogenation and nitration of fluorobenzene derivatives. A common approach is nucleophilic aromatic substitution (NAS) using precursors like 2,4-difluoronitrobenzene with chlorine donors (e.g., Cl₂ or SOCl₂) under controlled conditions. Key parameters include:
- Temperature: 80–120°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Catalysts: Lewis acids like FeCl₃ may accelerate substitution .
To optimize yields, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of chlorine sources. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound ≥95% purity .
Q. How can researchers ensure the purity and stability of this compound during storage?
Methodological Answer:
- Purity Analysis: Use gas chromatography-mass spectrometry (GC-MS) to detect impurities (e.g., dihalogenated byproducts). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying nitroaromatic compounds .
- Stability: Store the compound in amber glass vials at 4°C under inert gas (N₂ or Ar) to prevent photodegradation and hydrolysis. Periodic NMR (¹H/¹⁹F) analysis can confirm structural integrity over time .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?
Methodological Answer: Regioselectivity is governed by electronic and steric factors:
- Electronic Effects: The nitro group (-NO₂) meta-directs electrophilic substitution, while fluorine atoms (ortho/para-directing) compete. Computational studies (DFT) show the C-3 chloro position is activated due to resonance stabilization from adjacent fluorine atoms .
- Steric Effects: Bulkier substituents at C-2 and C-4 hinder reactions at these positions. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can quantify these interactions .
Q. How can asymmetrical concentration-effect curves in toxicity assays for this compound be modeled?
Methodological Answer: Traditional 4-parameter logistic (4PL) models often fail to capture asymmetry. Use a 5-parameter logistic model with an asymmetry factor (5PL-1P) for better fit:
- Example: For this compound, EC₅₀ values derived from 5PL-1P (1.34 mg/L, r² = 0.9993) show improved accuracy over 4PL (1.25 mg/L, r² = 0.9899) due to asymmetric data (s = 0.26) .
- Software Tools: Implement nonlinear regression in R (drc package) or GraphPad Prism for robust parameter estimation.
Q. What computational strategies predict the reactivity of this compound in coupling reactions?
Methodological Answer:
- Quantum Chemical Calculations: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The LUMO energy (-3.2 eV) indicates susceptibility to nucleophilic attack at the chloro position .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. MD trajectories can identify transition states and solvent-cage effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
